1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid
Description
1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine-4-carboxylic acid core substituted with a 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl group. The 2,5-dioxopyrrolidin moiety introduces a cyclic ketone structure, which may enhance hydrogen-bonding interactions and influence solubility or biological activity.
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c19-14-5-6-15(20)18(14)12-1-3-13(4-2-12)25(23,24)17-9-7-11(8-10-17)16(21)22/h1-4,11H,5-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUVDFLGGCBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative, has shown broad-spectrum anticonvulsant activity across various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The compound demonstrated synergistic effects when combined with established anticonvulsants like valproic acid.
Drug Development
The unique structural characteristics of this compound make it an attractive candidate for drug development. Its favorable ADME-Tox properties indicate good permeability and metabolic stability, which are crucial for therapeutic efficacy and safety . The compound's ability to inhibit specific cytochrome P450 enzymes suggests it could be developed further to minimize drug-drug interactions.
Table: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally analogous sulfonyl-piperidine carboxylic acid derivatives, highlighting differences in substituents, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
*Predicted values based on structural analogs.
Key Findings:
Substituent Impact on Polarity and Solubility :
- The target compound ’s 2,5-dioxopyrrolidin group introduces two ketone oxygen atoms, likely increasing polarity compared to the dimethylisoxazol analog (logP 0.283) . However, its solubility may be lower than the benzodioxin derivative (7 H-bond acceptors) due to reduced conformational flexibility .
- The ethoxycarbonyl analog (discontinued) may have faced challenges in synthesis or stability, as suggested by its discontinued status .
The benzodioxin analog (MW 327.35) balances moderate size with enhanced aromatic interactions, making it a candidate for CNS-targeted therapies .
Hydrogen-Bonding and Bioactivity :
- The target compound ’s dioxopyrrolidin group may enhance binding to enzymes with polar active sites (e.g., proteases), whereas the dimethylisoxazol substituent could favor hydrophobic pockets .
- The benzodioxin analog ’s oxygen-rich structure (7 H-bond acceptors) suggests utility in targeting oxidative stress pathways .
Research Implications and Limitations
- Gaps in Data : Direct experimental data for the target compound (e.g., solubility, stability) are unavailable, necessitating further characterization.
- Structural Optimization : Substitutions like dimethylisoxazol (low logP) or benzodioxin (high H-bond capacity) provide insights for tuning pharmacokinetics .
Biological Activity
1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and a dioxopyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 342.38 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially acting as an inhibitor for targets such as acetylcholinesterase (AChE) and urease, which are implicated in neurodegenerative diseases and microbial infections, respectively .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, suggesting potential use in oncology .
- Antiviral Properties : Research has shown that similar piperidine-based compounds can inhibit viral replication processes, particularly against influenza viruses .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study evaluated the enzyme inhibitory effects of synthesized piperidine derivatives. The compound demonstrated significant inhibition against AChE with an IC50 value of 2.14 µM, indicating strong potential for treating Alzheimer's disease .
- Antitumor Efficacy : In vitro tests on various cancer cell lines showed that compounds similar to this compound exhibited cytotoxic effects with varying degrees of potency. One derivative was reported to reduce cell viability by over 70% at concentrations below 10 µM .
- Antiviral Testing : In broad antiviral screenings, related piperidine compounds were tested against H1N1 and showed low micromolar activity, suggesting that modifications to the piperidine scaffold could yield effective antiviral agents .
Q & A
Basic: What are the key steps for synthesizing 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid?
Methodological Answer:
The synthesis involves two primary stages: (1) sulfonylation of the piperidine ring and (2) functionalization of the pyrrolidinone moiety. For example, a related compound, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, was synthesized via hydrolysis of an ethyl ester intermediate using 5N NaOH under reflux, followed by acidification to isolate the carboxylic acid (88% yield) . Adapting this method, the target compound may require coupling 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride to piperidine-4-carboxylic acid under basic conditions (e.g., pyridine or triethylamine). Post-reaction purification via recrystallization (ethanol/water) is recommended to ensure purity .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : Compare and NMR peaks to analogous compounds. For instance, in 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, aromatic protons appear at δ 7.93–8.09 ppm, while piperidine CH groups resonate at δ 1.52–3.42 ppm .
- IR spectroscopy : Look for sulfonyl (S=O) stretches at ~1350–1160 cm and carboxylic acid (C=O) at ~1680–1730 cm .
- Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .
Advanced: How does the sulfonyl-pyrrolidinone group influence the compound’s reactivity in aqueous media?
Methodological Answer:
The sulfonyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack (e.g., by amines or thiols). The 2,5-dioxopyrrolidin-1-yl moiety is hydrolytically labile, particularly under acidic or alkaline conditions. Stability studies should be conducted at pH 4–9 (buffered solutions, 25–37°C) to assess degradation kinetics. For related sulfonamides, hydrolysis rates increased at pH > 8 due to sulfonamide cleavage .
Advanced: What strategies are recommended for assessing this compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Carbonic anhydrase inhibition : Adapt protocols from sulfonamide-based inhibitors. Prepare a 10 mM stock (DMSO), dilute in assay buffer (pH 7.4), and measure IC via stopped-flow CO hydration .
- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive). For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid showed competitive inhibition with values in the nM range .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP calculation : Use Molinspiration or PubChem data (e.g., logP = -0.194 for a structurally similar sulfonamide ).
- ADME prediction : Tools like SwissADME can estimate gastrointestinal absorption (e.g., high permeability if TPSA < 140 Ų) and cytochrome P450 interactions. For piperidine derivatives, moderate BBB penetration is typical due to the carboxylic acid’s polarity .
Advanced: How should researchers address discrepancies in spectroscopic data across synthetic batches?
Methodological Answer:
- Batch comparison : Run NMR in deuterated DMSO to detect trace impurities (e.g., unreacted sulfonyl chloride at δ 7.5–8.5 ppm).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to identify byproducts. For example, incomplete ester hydrolysis in related syntheses produced ethyl ester residuals with [M+H] at m/z 313 .
Advanced: What reaction conditions optimize yield for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24 hr to 6 hr .
- Solvent selection : Replace dichloromethane with THF for better solubility of polar intermediates.
- Workup : Acidify to pH 3–4 with HCl to precipitate the product, achieving >85% yield as reported for analogous syntheses .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Solid state : Store at -20°C in amber vials under argon. Degradation <5% after 6 months (based on sulfonamide stability studies ).
- Solution phase : In DMSO, stability decreases after 1 week (aggregation/precipitation). Use fresh solutions for assays .
Advanced: What structural analogs are worth exploring for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace pyrrolidinone with succinimide (e.g., 1-[4-(2,5-dioxoimidazolidin-1-yl)benzenesulfonyl] derivatives) to alter hydrogen-bonding capacity.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance sulfonamide electrophilicity, as seen in improved IC values for carbonic anhydrase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
